3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
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Description
3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is the Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase is a crucial component of the DNA damage response (DDR) system in our cells . It plays a significant role in detecting and repairing different types of DNA damage incurred from endogenous sources, environmental mutagens, and carcinogens .
Mode of Action
This compound acts as an inhibitor of the ATM kinase . By inhibiting the ATM kinase, it disrupts the DDR system’s ability to detect and repair DNA damage . This disruption can lead to an accumulation of DNA damage in cells, which can trigger cell death or apoptosis .
Biochemical Pathways
The inhibition of ATM kinase by this compound affects the DDR pathway . The DDR pathway is a complex network of proteins and enzymes that work together to detect and repair DNA damage. When ATM kinase is inhibited, the DDR pathway cannot function properly, leading to an accumulation of DNA damage and potentially triggering cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are designed to be favorable for oral administration . The compound has been optimized to have a low predicted clinical dose (<50 mg) and a high maximum absorbable dose . It also has good preclinical pharmacokinetics and a long predicted human pharmacokinetic half-life, predominantly through the increase of volume of distribution .
Result of Action
The result of the action of this compound is the potentiation of the efficacy of DNA double-strand break-inducing agents . It has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models .
Properties
IUPAC Name |
3-(dimethylamino)-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-19(2)12-6-4-5-11(9-12)15(21)18-16-17-13-7-8-20(25(3,22)23)10-14(13)24-16/h4-6,9H,7-8,10H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQYQUKWDPGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.